(Z)-3-((3-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

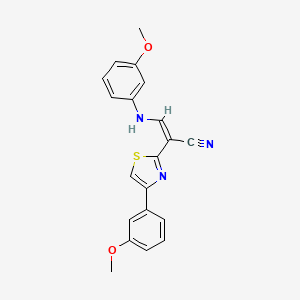

This compound belongs to the 2,3-diarylacrylonitrile class, characterized by a central acrylonitrile backbone flanked by substituted aromatic moieties. Its structure includes:

- Thiazole ring: Substituted at position 4 with a 3-methoxyphenyl group.

- Amino group: Attached to the acrylonitrile backbone via a (3-methoxyphenyl)amine substituent.

- Stereochemistry: The (Z)-configuration is critical for spatial orientation, influencing biological interactions.

Biological Relevance: 2,3-Diarylacrylonitriles are known for spasmolytic and cytotoxic activities . However, specific biological data for this compound remain underexplored in the provided evidence.

Properties

IUPAC Name |

(Z)-3-(3-methoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-24-17-7-3-5-14(9-17)19-13-26-20(23-19)15(11-21)12-22-16-6-4-8-18(10-16)25-2/h3-10,12-13,22H,1-2H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHJEHUBLUKDIL-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their differences are summarized below:

Key Observations :

- In contrast, nitro groups (e.g., in ) reduce electron density, favoring electrophilic reactivity.

- Steric Bulk : The 3-chloro-2-methylphenyl group in introduces steric hindrance, which may limit binding to compact active sites compared to the smaller methoxy substituents in the target compound.

- Heterocyclic Diversity : Analogs with oxadiazole or indole moieties (e.g., ) exhibit distinct pharmacological profiles due to altered hydrogen-bonding and π-π stacking capabilities.

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including thiazole ring formation and acrylonitrile coupling. Key parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions during cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol aids in recrystallization .

- Catalysts : Palladium or copper catalysts improve coupling reactions between aromatic amines and thiazole intermediates .

- Purification : Column chromatography (silica gel) or HPLC ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

A combination of methods is essential:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions on phenyl and thiazole rings .

- FTIR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry (Z/E configuration) and bond angles .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What preliminary assays evaluate its biological activity?

Initial screening should include:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets?

- Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., EGFR kinase), highlighting key residues (e.g., Lys721) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity of thiazole derivatives?

- Comparative structural analysis : Test analogs with varying substituents (e.g., nitro vs. methoxy groups) to isolate activity drivers .

- Dose-response profiling : Establish EC50/IC50 values across multiple cell lines to identify selectivity .

- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Q. How can reaction conditions be optimized for scalable synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- Flow chemistry : Continuous reactors improve heat/mass transfer for thiazole formation .

- In situ monitoring : Raman spectroscopy tracks intermediate formation in real time .

Q. What methodologies enhance its pharmacokinetic properties?

- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methoxy demethylation) .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment .

Methodological Notes

- Contradictory data : Discrepancies in bioactivity may arise from stereochemical impurities; chiral HPLC is recommended for enantiomeric resolution .

- Safety handling : Nitrile groups require PPE (gloves, fume hoods) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.